molecular formula C13H12ClF3N2OS B2690948 1-(5-Methyl-3-((3-(trifluoromethyl)phenyl)amino)-2,4-thiazolyl)ethan-1-one hydrochloride CAS No. 1158563-30-4

1-(5-Methyl-3-((3-(trifluoromethyl)phenyl)amino)-2,4-thiazolyl)ethan-1-one hydrochloride

Cat. No.: B2690948
CAS No.: 1158563-30-4
M. Wt: 336.76
InChI Key: MFFSMLDHKCTFPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a thiazole derivative characterized by a 5-methyl-substituted thiazole core, an acetyl group at position 2, and a 3-(trifluoromethyl)phenylamino group at position 2. The hydrochloride salt enhances solubility, a critical feature for bioavailability in pharmaceutical applications. The trifluoromethyl group confers electron-withdrawing properties, influencing reactivity and interactions with biological targets .

Properties

IUPAC Name

1-[4-methyl-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-5-yl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2OS.ClH/c1-7-11(8(2)19)20-12(17-7)18-10-5-3-4-9(6-10)13(14,15)16;/h3-6H,1-2H3,(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFFSMLDHKCTFPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC2=CC=CC(=C2)C(F)(F)F)C(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(5-Methyl-3-((3-(trifluoromethyl)phenyl)amino)-2,4-thiazolyl)ethan-1-one hydrochloride is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is classified as a thiazole derivative, which is known for its diverse biological properties. The presence of a trifluoromethyl group and a methyl substitution on the thiazole ring enhances its lipophilicity and potentially its biological activity.

Chemical Formula: C12H12ClF3N2S
Molecular Weight: 302.75 g/mol
IUPAC Name: this compound

Anticancer Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant anticancer properties. The compound has shown promising results against various cancer cell lines:

Cell Line IC50 (µM) Reference
A431 (human epidermoid carcinoma)1.98 ± 1.22
U251 (human glioblastoma)<10
WM793 (human melanoma)<30

The structure-activity relationship indicates that the thiazole moiety is crucial for cytotoxic activity. The trifluoromethyl group enhances the compound's interaction with cellular targets, leading to increased efficacy.

The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis in cancer cells. Molecular dynamics simulations have suggested that it interacts with key proteins involved in cell survival pathways, such as Bcl-2, primarily through hydrophobic contacts, with limited hydrogen bonding interactions .

Antimicrobial Activity

In addition to its anticancer properties, the compound also exhibits antimicrobial activity against various pathogens. Research has shown that thiazole derivatives can inhibit the growth of bacteria and fungi:

Microorganism Activity Method
Staphylococcus aureusInhibition observedDisk diffusion method
Candida albicansModerate inhibitionDisk diffusion method
Escherichia coliWeak inhibitionDisk diffusion method

The antimicrobial efficacy is attributed to the electron-withdrawing nature of the trifluoromethyl group, which enhances the compound's ability to penetrate microbial membranes .

Case Studies

Several case studies have highlighted the potential of thiazole derivatives in clinical applications:

  • Thiazoles as Antitumor Agents : A study reported that compounds similar to this compound were effective against multiple cancer cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Synergistic Effects : Research indicated that combining this compound with other agents could enhance its efficacy against resistant cancer cell lines, suggesting a potential for combination therapies in clinical settings .

Scientific Research Applications

Chemical Properties and Structure

This compound has the molecular formula C13H12ClF3N2OSC_{13}H_{12}ClF_3N_2OS and a molecular weight of approximately 336.76 g/mol. The presence of a trifluoromethyl group enhances its biological activity, making it a subject of interest in drug development.

Anticancer Activity

Research has indicated that compounds containing thiazole moieties exhibit significant anticancer properties. For instance, studies have shown that related thiazole derivatives can inhibit the proliferation of various cancer cell lines. The specific compound has been investigated for its potential to target pancreatic cancer cells, with preliminary results suggesting promising antiproliferative activity.

  • Case Study : A study demonstrated the synthesis of thiazole derivatives and their testing against pancreatic cancer cell lines, revealing that certain structural modifications led to enhanced cytotoxicity. The compound's mechanism of action is believed to involve the induction of apoptosis in cancer cells, which is crucial for therapeutic efficacy .

Anticonvulsant Properties

Thiazole derivatives have also been explored for their anticonvulsant effects. A related study tested various thiazole compounds in picrotoxin-induced convulsion models, showing that modifications to the thiazole structure could yield effective anticonvulsants.

  • Case Study : In one study, several thiazole derivatives were synthesized and evaluated for anticonvulsant activity. The results indicated that certain compounds exhibited significant protective effects against seizures, suggesting potential therapeutic applications in epilepsy management .

Biological Mechanisms

The biological activity of 1-(5-Methyl-3-((3-(trifluoromethyl)phenyl)amino)-2,4-thiazolyl)ethan-1-one hydrochloride can be attributed to its ability to interact with specific molecular targets within cells:

  • Inhibition of Enzymatic Activity : Thiazole compounds often act as enzyme inhibitors, which can disrupt metabolic pathways in cancer cells.
  • Modulation of Signaling Pathways : These compounds may influence key signaling pathways involved in cell proliferation and survival.

Pharmacological Insights

The pharmacological profile of this compound suggests it may serve as a lead compound for developing new therapeutic agents targeting cancer and neurological disorders. Its structural characteristics allow for further modification to enhance potency and selectivity.

Research Findings Summary Table

Application AreaKey FindingsReferences
Anticancer ActivitySignificant inhibition of pancreatic cancer cell proliferation; induces apoptosis ,
Anticonvulsant PropertiesEffective in picrotoxin-induced models; potential for epilepsy treatment

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Thiazole Derivatives with Halogenated Substituents

  • 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one hydrochloride (CAS: 125989-57-3): Structural Differences: Replaces the 3-(trifluoromethyl)phenylamino group with a phenyl group at position 2. Biological Relevance: Similar thiazole cores are associated with antimicrobial activity, but the absence of the trifluoromethyl group may reduce metabolic stability .

Trifluoromethylphenyl-Containing Compounds

  • Cinacalcet Hydrochloride (N-[1-(R)-(1-naphthyl)ethyl]-3-[3-(trifluoromethyl)phenyl]-1-aminopropane hydrochloride): Structural Differences: Shares the 3-(trifluoromethyl)phenyl group but incorporates a naphthyl-propane backbone instead of a thiazole. Functional Impact: The trifluoromethyl group enhances binding to calcium-sensing receptors, a property leveraged in hyperparathyroidism treatment. This highlights the substituent’s role in target specificity .

Halogenated Thioether-Triazole Derivatives (Compounds 5i, 5j, 5k)**

  • Examples : 1-(3-Chlorophenyl)-2-((5-(1-(6-fluoroquinazolin-4-yl)piperidin-4-yl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one (5i):
    • Structural Differences : Replaces the thiazole core with a triazole-thioether linkage and a quinazoline-piperidine moiety.
    • Biological Activity : Exhibits antibacterial and antifungal activity (MIC values: 2–8 µg/mL for S. aureus and C. albicans). The chloro substituent’s electron-withdrawing effect parallels the trifluoromethyl group’s role in enhancing stability .

Physicochemical and Pharmacokinetic Comparison

Property Target Compound 1-(4-Methyl-2-phenyl-thiazol-5-yl)ethan-1-one HCl Cinacalcet HCl Compound 5i
Core Structure Thiazole Thiazole Propane-naphthyl Triazole-thioether
Key Substituent CF3-phenylamino Phenyl CF3-phenyl Cl-phenyl
Solubility (Salt Form) High (HCl) High (HCl) High (HCl) Moderate
Melting Point Not reported Not reported 160–162°C 99–100°C
Bioactivity Under study Antimicrobial potential Anti-parathyroid Antimicrobial

Q & A

Q. Challenges :

  • Low yields due to steric hindrance from the trifluoromethyl group.
  • Purification difficulties; column chromatography (e.g., silica gel with ethyl acetate/hexane) or recrystallization (DMSO/water) is often required .

Basic: Which analytical techniques are critical for structural confirmation?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., thiazole protons at δ 7.2–8.5 ppm) and confirms substitution patterns .
  • X-ray crystallography : Resolves spatial arrangement, particularly for the thiazole-trifluoromethylphenylamino linkage .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 372.08) .

Table 1 : Representative NMR Data (DMSO-d₆)

Proton Positionδ (ppm)Assignment
Thiazole C-H8.1H-2
Trifluoromethyl7.8–7.6Aromatic H

Advanced: How can reaction mechanisms for substituent introduction be elucidated?

Answer:

  • Kinetic studies : Monitor reaction progress via HPLC to determine rate constants for amino group substitution .
  • DFT calculations : Model transition states to explain regioselectivity (e.g., preference for para-substitution on phenyl rings) .
  • Isotopic labeling : Use ¹⁵N-labeled amines to track bond formation via 2D NMR (e.g., HSQC) .

Advanced: How do solvent and catalyst choices impact synthetic efficiency?

Answer:

  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions but may complicate purification .
  • Catalysts : CuI or Pd(PPh₃)₄ improves coupling reactions for aryl-amino bond formation, increasing yields by ~20% .

Table 2 : Solvent Optimization for Thiazole Formation

SolventYield (%)Purity (%)
DMF6595
Ethanol4585

Basic: What are common degradation pathways under varying conditions?

Answer:

  • Hydrolytic degradation : The thiazole ring is susceptible to hydrolysis at high pH (>10), forming thioamide derivatives .
  • Thermal stability : Decomposition above 200°C (TGA data), releasing HCl gas and forming charred residues .

Mitigation : Store under inert gas (N₂) at 4°C to prevent moisture absorption.

Advanced: How can computational methods predict biological activity?

Answer:

  • Molecular docking : Screen against kinase targets (e.g., EGFR) using AutoDock Vina; docking scores <−7.0 kcal/mol suggest strong binding .
  • QSAR models : Correlate substituent electronegativity (e.g., CF₃) with inhibitory potency (IC₅₀) .

Basic: How to resolve contradictions in reported bioactivity data?

Answer:

  • Assay standardization : Use consistent cell lines (e.g., HeLa vs. MCF-7) and controls .
  • Metabolite profiling : LC-MS/MS identifies active vs. inactive metabolites in cell-based assays .

Example : Discrepancies in IC₅₀ values (5–50 µM) may arise from differences in ATP concentrations in kinase assays.

Advanced: What strategies optimize HPLC purity analysis?

Answer:

  • Column selection : C18 columns (5 µm, 150 mm) with 0.1% TFA in acetonitrile/water gradients resolve polar impurities .
  • Detection : UV at 254 nm for thiazole absorption; adjust λ to 210 nm for hydrochloride quantification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.